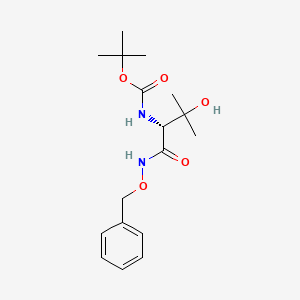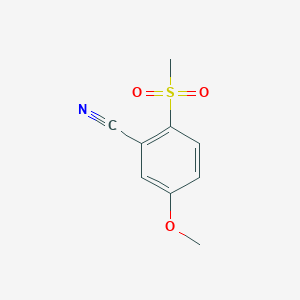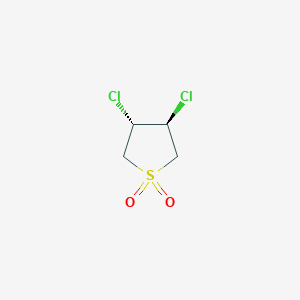
2,6-Dichloro-3-methyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitropyridines, such as 2,6-Dichloro-3-methyl-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methyl-4-nitropyridine is represented by the linear formula C6H4Cl2N2O2 . The InChI code for this compound is 1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,6-Dichloro-3-methyl-4-nitropyridine is a solid compound . It has a molecular weight of 207.01 and is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives 2,6-Dichloro-3-methyl-4-nitropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives. These compounds are important intermediates in the synthesis of new energetic materials. The synthetic reactions proceed under mild conditions .
2. Development of Energetic Materials The synthesis and development of new energetic materials focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these materials .
3. Synthesis of Insensitive High Explosives (IHE) One of the effective approaches used to synthesize insensitive high explosives (IHE) is to incorporate a maximum possible percentage of nitrogen into energetic materials. 2,6-Dichloro-3-methyl-4-nitropyridine is used in this synthesis .
4. Synthesis of Nitroheteroaromatic Systems The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these systems .
5. Synthesis of Novel Nitropyridyl-Based Dichloropropene Ethers A series of nitropyridyl-based dichloropropene ether analogues were synthesized by reacting nitro-based halopyridine with 2,6-dichloro-3-methyl-4-nitropyridine. These compounds exhibited potent insecticidal activities against various lepidopteran pests .
6. Synthesis of Pyridyldifluoroacetates 2,6-Dichloro-3-methyl-4-nitropyridine was used in the synthesis of pyridyldifluoroacetates .
7. Preparation of Bicyclooxacalixhetarene 2,6-Dichloro-3-methyl-4-nitropyridine was used as a starting reagent in the preparation of bicyclooxacalixhetarene .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P312, P362, P403+P233, and P501 .
作用機序
Target of Action
2,6-Dichloro-3-methyl-4-nitropyridine is an important pharmaceutical intermediate . It is used in the synthesis of anti-ulcer drugs such as pantoprazole and non-opioid central analgesics such as flupirtine . It is also used in the synthesis of thiazolidine-2,4-dione with hypoglycemic activity, and in the synthesis of HIV-1 reverse transcriptase inhibitors .
Mode of Action
It is known to undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-3-methyl-4-nitropyridine’s action would largely depend on the specific pharmaceutical compounds it helps synthesize. For instance, when used in the synthesis of anti-ulcer drugs like pantoprazole, the resulting action could be the reduction of gastric acid secretion .
特性
IUPAC Name |
2,6-dichloro-3-methyl-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSINFMDETPIEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methyl-4-nitropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)



